molecular formula C16H20N2O B7470679 N-cyclopentyl-N,1-dimethylindole-3-carboxamide

N-cyclopentyl-N,1-dimethylindole-3-carboxamide

Cat. No. B7470679
M. Wt: 256.34 g/mol
InChI Key: HCTQBOGTZYFQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N,1-dimethylindole-3-carboxamide, also known as CP 55,940, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. This compound is widely used in scientific research to study the effects of cannabinoids on the human body.

Mechanism of Action

N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. CB1 receptors are mainly found in the brain and central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 binds to these receptors and activates them, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 has a wide range of biochemical and physiological effects on the human body. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It also affects appetite, mood, and memory. N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 has been shown to have potential therapeutic applications in the treatment of pain, inflammation, anxiety, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the effects of cannabinoids on the human body. However, one of the limitations of using N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 is its potential toxicity and side effects, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for research on N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 and its effects on the human body. One area of research is the development of new cannabinoid-based drugs that can target specific receptors and have fewer side effects. Another area of research is the investigation of the long-term effects of N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 on the brain and central nervous system. Additionally, more research is needed to understand the mechanisms of action of N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 and its potential therapeutic applications.

Synthesis Methods

N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 is synthesized by reacting 1,1-dimethylindole-3-carboxaldehyde with cyclopentyl magnesium bromide in the presence of a palladium catalyst. The resulting product is then treated with dimethylamine and acetic anhydride to yield N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940.

Scientific Research Applications

N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 is widely used in scientific research to study the effects of cannabinoids on the human body. It is used to investigate the mechanisms of action of cannabinoids, their effects on the central nervous system, and their potential therapeutic applications. N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 is also used in the development of new cannabinoid-based drugs.

properties

IUPAC Name

N-cyclopentyl-N,1-dimethylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-17-11-14(13-9-5-6-10-15(13)17)16(19)18(2)12-7-3-4-8-12/h5-6,9-12H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTQBOGTZYFQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N(C)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N,1-dimethylindole-3-carboxamide

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